molecular formula C9H7FO4 B1444468 2-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 314241-04-8

2-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1444468
CAS No.: 314241-04-8
M. Wt: 198.15 g/mol
InChI Key: XRXCBKITDLPTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-4-bromobenzoic acid is reacted with methylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to yield 2-fluoro-4-carboxybenzoic acid in the presence of a strong base, such as sodium hydroxide.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Ester Hydrolysis: Conducted in aqueous basic conditions, often at room temperature or slightly elevated temperatures.

    Reduction Reactions: Performed under anhydrous conditions with strong reducing agents, such as lithium aluminum hydride, in solvents like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 2-fluoro-4-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may act as a competitive inhibitor of enzymes by mimicking the substrate or binding to the active site. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methoxycarbonyl group can also participate in interactions with target proteins, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    4-Fluoro-2-(methoxycarbonyl)benzoic acid: Positional isomer with the fluorine and methoxycarbonyl groups swapped.

    2-Fluoro-4-carboxybenzoic acid: Hydrolysis product of 2-fluoro-4-(methoxycarbonyl)benzoic acid.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the methoxycarbonyl group provides a site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXCBKITDLPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731468
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314241-04-8
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 80% NaClO2 (0.13 mol) in H2O (50 mL) is added dropwise to a solution of crude 3-fluoro-4-formyl benzoic acid methyl ester (4, 0.12 mol) and sulfamic acid (0.13 mol) in H2O (50 mL) and CH3CN (100 mL). After stirring for 1 h, the reaction mixture is poured into saturated Na2SO3 aqueous solution and 1 N HCl, and extracted three times with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, and evaporated in vacuo. The crystals are collected by filtration and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 4-methyl ester (5) as white solid.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(methoxycarbonyl)benzoic acid
Reactant of Route 2
2-Fluoro-4-(methoxycarbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(methoxycarbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(methoxycarbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(methoxycarbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(methoxycarbonyl)benzoic acid
Customer
Q & A

Q1: What are the key structural features of 2-Fluoro-4-(methoxycarbonyl)benzoic acid as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several important structural features []:

  • Dimer formation: The molecules exist as classical carboxylate inversion dimers held together by pairs of O—H⋯O hydrogen bonds. []
  • Planar arrangement: The benzene ring and the methoxycarbonyl group are almost coplanar, with a dihedral angle of 1.5° between them. []
  • Carboxyl group orientation: The carboxyl group is twisted out of the plane of the benzene ring, forming a dihedral angle of 20.2° with it. []
  • Intermolecular interactions: Besides hydrogen bonding, the crystal packing is further stabilized by C—H⋯F and C—H⋯O interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.